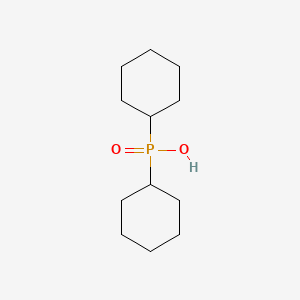
N,1-bis(3,4-dimethoxyphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-bis(3,4-dimethoxyphenyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDMP and is a proline-based catalyst that has been used in asymmetric synthesis reactions. The synthesis, mechanism of action, and biochemical and physiological effects of BDMP have been extensively studied, making it an important compound in the field of chemistry.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
N,1-bis(3,4-dimethoxyphenyl)prolinamide derivatives have been extensively studied for their roles in catalysis, particularly in direct asymmetric aldol reactions. These compounds serve as efficient organocatalysts, facilitating reactions that yield products with high enantioselectivity. For instance, l-prolinamide derivatives, closely related to this compound, have shown remarkable catalytic abilities in aldol reactions, producing aldol products with excellent yields and enantioselectivities. This highlights the potential of this compound derivatives in synthetic organic chemistry, providing pathways to synthesize complex organic molecules with precise control over their stereochemistry (Guangning Ma, Yunping Zhang, & M. Shi, 2007). Furthermore, C2-symmetric bisprolinamide, a molecule structurally related to this compound, has been identified as a highly efficient and enantioselective catalyst for aldol reactions, showcasing the utility of such compounds in enhancing reaction efficiencies and selectivities (Sampak Samanta, Jinyun Liu, Rajasekhar Dodda, & Cong-Gui Zhao, 2005).
Antioxidant Properties
Research into the antioxidant properties of compounds structurally related to this compound has provided insights into their potential for protecting biological systems from oxidative stress. Studies on diphenylmethane derivatives, including those with bromination patterns similar to the methoxy groups in this compound, have demonstrated significant antioxidant and radical scavenging activities. These activities suggest that this compound derivatives could be explored for their protective effects against oxidative damage in various biological and environmental systems (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, & E. Şahin, 2010).
Electro-optic and Photophysical Properties
The exploration of this compound derivatives in the realm of electro-optic materials has unveiled their potential in developing advanced photonic and electronic devices. For example, donor-acceptor polymeric materials employing structural motifs related to this compound have shown promising electrochromic properties, indicating their applicability in smart windows, displays, and NIR electrochromic devices. These studies reveal the compound's potential in contributing to the development of materials with tunable optical properties for various technological applications (H Zhao, Yuanyuan Wei, Jinsheng Zhao, & Min Wang, 2014).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “N,1-bis(3,4-dimethoxyphenyl)prolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The compound (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized for the first time recently, indicating ongoing interest in this class of compounds .
Eigenschaften
IUPAC Name |
N,1-bis(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-9-7-14(12-19(17)27-3)22-21(24)16-6-5-11-23(16)15-8-10-18(26-2)20(13-15)28-4/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIHXHLFZJBPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)
![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)
![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)
![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)
